N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of a phenyl-substituted oxadiazole with a thiol and an acetamide derivative. One common method involves the use of hydrazide analogs, carbon disulfide, and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . Another method includes the use of triethylamine and chloroacetyl chloride with vigorous stirring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant activity.
Material Science: It is used in the design of iridium complexes for photophysical studies.
Industrial Chemistry: It serves as a precursor for various chemical syntheses and applications in the production of high-energy materials.
Mechanism of Action
The mechanism of action of N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes to exert its anticonvulsant effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea
- 5-(((5-(3-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
Uniqueness
N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13N3O2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13N3O2S/c20-14(17-13-9-5-2-6-10-13)11-22-16-19-18-15(21-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,20) |
InChI Key |
OIHKRJPVCHXIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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